(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid is an organic compound characterized by the presence of a pyridine ring attached to a sulfinyl group and a prop-2-enoic acid moiety
Vorbereitungsmethoden
The synthesis of (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-thiol and an appropriate alkene.
Oxidation: The thiol group is oxidized to a sulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reaction: The sulfinyl group is then added to the alkene under controlled conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid can be compared with similar compounds such as:
Pyridine-2-sulfonic acid: Differing by the oxidation state of the sulfur atom.
Pyridine-2-thiol: Lacking the sulfinyl group.
Prop-2-enoic acid derivatives: Varying in the substituents attached to the alkene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7NO3S |
---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3S/c10-8(11)4-6-13(12)7-3-1-2-5-9-7/h1-6H,(H,10,11)/b6-4-/t13-/m0/s1 |
InChI-Schlüssel |
WMSZCPYBCWROSN-AGLBCWCQSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)[S@@](=O)/C=C\C(=O)O |
Kanonische SMILES |
C1=CC=NC(=C1)S(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.